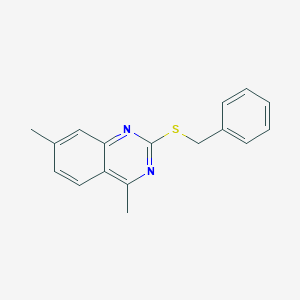
2-Benzylsulfanyl-4,7-dimethylquinazoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Benzylsulfanyl-4,7-dimethylquinazoline is a heterocyclic organic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry. The presence of the benzylthio group and dimethyl substitutions on the quinazoline ring enhances its chemical reactivity and potential biological applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzylsulfanyl-4,7-dimethylquinazoline typically involves the following steps:
Starting Materials: The synthesis begins with 4,7-dimethylquinazoline and benzylthiol.
Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Procedure: The benzylthiol is added to the 4,7-dimethylquinazoline under stirring, and the mixture is heated to promote the nucleophilic substitution reaction, resulting in the formation of this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where the benzylthio group is oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the benzylthio group, yielding 4,7-dimethylquinazoline.
Substitution: It can participate in nucleophilic substitution reactions, where the benzylthio group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: 4,7-dimethylquinazoline.
Substitution: Various substituted quinazolines depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Benzylsulfanyl-4,7-dimethylquinazoline has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an antifungal and antibacterial agent.
Medicine: It is being investigated for its anticancer properties, particularly in inhibiting the growth of certain cancer cell lines.
Industry: It can be used in the development of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 2-Benzylsulfanyl-4,7-dimethylquinazoline involves its interaction with specific molecular targets:
Molecular Targets: The compound targets enzymes and receptors involved in cell proliferation and survival.
Pathways Involved: It can inhibit key signaling pathways such as the PI3K/Akt pathway, leading to apoptosis in cancer cells.
Comparación Con Compuestos Similares
2-(Benzylthio)quinazoline: Lacks the dimethyl substitutions, which may affect its biological activity.
4,7-Dimethylquinazoline: Lacks the benzylthio group, resulting in different chemical reactivity and biological properties.
2-(Benzylthio)-6-methylquinazoline: Similar structure but with a different substitution pattern, leading to variations in activity.
Uniqueness: 2-Benzylsulfanyl-4,7-dimethylquinazoline is unique due to the specific combination of the benzylthio group and dimethyl substitutions, which confer distinct chemical and biological properties compared to its analogs.
Propiedades
Número CAS |
330828-12-1 |
|---|---|
Fórmula molecular |
C17H16N2S |
Peso molecular |
280.4g/mol |
Nombre IUPAC |
2-benzylsulfanyl-4,7-dimethylquinazoline |
InChI |
InChI=1S/C17H16N2S/c1-12-8-9-15-13(2)18-17(19-16(15)10-12)20-11-14-6-4-3-5-7-14/h3-10H,11H2,1-2H3 |
Clave InChI |
CMVOYJZHLDTESU-UHFFFAOYSA-N |
SMILES |
CC1=CC2=NC(=NC(=C2C=C1)C)SCC3=CC=CC=C3 |
SMILES canónico |
CC1=CC2=NC(=NC(=C2C=C1)C)SCC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![11-benzyl-5-butylsulfanyl-4-(4-methylphenyl)-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B429982.png)
![2-(heptylsulfanyl)-3-(4-methoxyphenyl)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B429983.png)
![11-benzyl-4-phenyl-5-sulfanylidene-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one](/img/structure/B429984.png)
![10-Ethylsulfanyl-11-(4-methylphenyl)-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-12-one](/img/structure/B429985.png)
![3-(4-methylphenyl)-2-[(2-methyl-2-propenyl)sulfanyl]-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B429987.png)
![2-[2-(4-bromophenyl)vinyl]-3-(2-methoxyphenyl)-4(3H)-quinazolinone](/img/structure/B429993.png)

![[2-(4-bromophenyl)-5,7-dimethyl-4,6-dioxo-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(17),3(8),9,11,13,15-hexaen-17-yl] acetate](/img/structure/B429995.png)
![3-(4-methylphenyl)-2-(propylsulfanyl)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B429997.png)
![6-ethoxy-2-(4-fluorophenyl)-4,4-dimethyl-4,5-dihydroisothiazolo[5,4-c]quinoline-1(2H)-thione](/img/structure/B430002.png)
![3-(3-METHOXYPHENYL)-2-[(1E)-2-(2-NITROPHENYL)ETHENYL]-3,4-DIHYDROQUINAZOLIN-4-ONE](/img/structure/B430003.png)
![Cyclopropyl-(8-methoxy-4,4-dimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)methanone](/img/structure/B430004.png)
![N-[1-(cyclopropanecarbonyl)-2-methyl-3,4-dihydro-2H-quinolin-4-yl]-N-phenylcyclopropanecarboxamide](/img/structure/B430005.png)
![Dimethyl 2-[8-methoxy-2,2-dimethyl-1-(2-phenylacetyl)-3-sulfanylidenequinolin-4-ylidene]-1,3-dithiole-4,5-dicarboxylate](/img/structure/B430006.png)
